![molecular formula C9H10BNO2 B571989 (3-(2-Cyanoethyl)phenyl)boronic acid CAS No. 1218790-58-9](/img/structure/B571989.png)
(3-(2-Cyanoethyl)phenyl)boronic acid
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Overview
Description
“(3-(2-Cyanoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to interact with various carbohydrates, making them useful in various sensing applications . They are also considered bioisosteres of carboxylic acids .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(3-(2-Cyanoethyl)phenyl)boronic acid” is CHBNO. It has an average mass of 174.992 Da and a Monoisotopic mass of 175.080460 Da .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids, having a pKa value of 4–10 . They readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .Physical And Chemical Properties Analysis
“(3-(2-Cyanoethyl)phenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.6±47.0 °C at 760 mmHg, and a flash point of 213.0±29.3 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Catalysis and Organic Synthesis
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Biomedical Applications
- Tumor Targeting : Researchers have investigated the use of phenylboronic acid-based compounds for targeted drug delivery to tumors .
Sensors and Diagnostics
- Fluorescent Sensors : Boronic acids, including phenylboronic acid, have been employed in fluorescent sensors. For instance, a sensor combining boronic acid and pyrene was used to detect catechol and its amino derivatives (such as dopamine, DOPA, and DOPAC) .
Other Applications
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. They are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[3-(2-cyanoethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPLWOUIDZWRHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681605 |
Source
|
Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Cyanoethyl)phenyl)boronic acid | |
CAS RN |
1218790-58-9 |
Source
|
Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Cyanoethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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